molecular formula C8H8ClN3S B1623594 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide CAS No. 5706-80-9

2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide

Cat. No.: B1623594
CAS No.: 5706-80-9
M. Wt: 213.69 g/mol
InChI Key: FABQYDLGFZXBIK-VZUCSPMQSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Identification

The systematic nomenclature of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide follows the International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name for this compound is [(E)-(4-chlorophenyl)methylideneamino]thiourea, which reflects the (E)-stereochemistry around the carbon-nitrogen double bond and the presence of the 4-chlorophenyl substituent. This nomenclature system clearly indicates the spatial arrangement of atoms and the specific substitution pattern on the aromatic ring.

The compound is known by numerous synonyms that reflect different naming conventions and historical usage in chemical literature. The most commonly encountered synonyms include 2-(4-Chlorobenzylidene)hydrazinecarbothioamide, 4-chlorobenzaldehyde thiosemicarbazone, and Hydrazinecarbothioamide, 2-[(4-chlorophenyl)methylene]-, (2E)-. Additional synonyms such as p-Chlorobenzaldehyde thiosemicarbazone and 1-(4-CHLOROBENZYLIDENE)THIOSEMICARBAZIDE are frequently used in chemical databases and research publications.

The Chemical Abstracts Service registry number for this compound is 5706-80-9, which serves as a unique identifier in chemical databases worldwide. Other important database identifiers include the ChemSpider identification number 4938594 and the PubChem Compound Identification number 6433444. These standardized identifiers ensure accurate communication and data retrieval across different chemical information systems.

Properties

IUPAC Name

[(E)-(4-chlorophenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABQYDLGFZXBIK-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5706-80-9
Record name NSC8277
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

The synthesis of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide . The reaction is carried out under reflux conditions in ethanol, resulting in the formation of the desired product. The reaction can be represented as follows:

4-Chlorobenzaldehyde+ThiosemicarbazideThis compound\text{4-Chlorobenzaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{this compound} 4-Chlorobenzaldehyde+Thiosemicarbazide→this compound

Chemical Reactions Analysis

Condensation with Thiocarbohydrazide

This compound undergoes condensation with thiocarbohydrazide to form thiocarbohydrazones, which serve as precursors for heterocyclic systems. The reaction occurs in ethanol/water (5:1 ratio) under acidic conditions (e.g., acetic acid or HCl) at 75°C for 4 hours .
Example Reaction:

4-Chlorobenzaldehyde+ThiocarbohydrazideEtOH/H2O, HCl2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide+H2O\text{4-Chlorobenzaldehyde} + \text{Thiocarbohydrazide} \xrightarrow{\text{EtOH/H}_2\text{O, HCl}} \text{this compound} + \text{H}_2\text{O}

Yield: 82%

Sulfonylation with Aromatic Sulfonyl Chlorides

The compound reacts with benzenesulfonyl chloride in dichloromethane to form sulfonamide derivatives, which exhibit enhanced pharmacological properties. Sodium carbonate acts as a base, and the reaction proceeds at room temperature overnight .

Derivative SynthesizedYieldKey Reagents/Conditions
2-(4-Chlorobenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide67%Benzenesulfonyl chloride, Na₂CO₃, CH₂Cl₂
2-(4-Methoxybenzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide65%Same as above

Key Data:

  • IR Peaks (4d derivative): 3296 cm⁻¹ (NH), 1647 cm⁻¹ (C=N), 1333 cm⁻¹ (S=O) .

  • ¹H NMR (4d): δ 8.44 (s, CH=N), 7.39–7.87 (m, aromatic protons) .

Coordination with Transition Metals

The compound forms stable complexes with Mn(II), Cu(II), and Zn(II) ions. Reactions occur in ethanol under reflux, with the ligand acting as a tridentate chelator via sulfur, nitrogen, and oxygen atoms .

Metal ComplexKey Characteristics
[Mn(L)Cl]Octahedral geometry, paramagnetic
[Cu(L)Cl]Square planar geometry, high stability

Spectroscopic Evidence:

  • FT-IR Shifts: Thiocarbonyl (C=S) stretch shifts from ~1250 cm⁻¹ (free ligand) to ~1220 cm⁻¹ (complexed) .

Heterocyclic Derivative Formation

The thiourea moiety facilitates cyclization reactions to generate pharmacologically active heterocycles like 1,3,4-thiadiazoles and triazoles .

Example Pathway:

This compoundH2O2,Fe3+1,3,4-Thiadiazole derivative+H2O\text{this compound} \xrightarrow{\text{H}_2\text{O}_2, \text{Fe}^{3+}} \text{1,3,4-Thiadiazole derivative} + \text{H}_2\text{O}

Applications: Anticancer and antimicrobial agents .

a) Oxidation

Controlled oxidation with H₂O₂ converts the thiocarbonyl (C=S) group to sulfoxide (C-SO) or sulfone (C-SO₂) derivatives, altering electronic properties .

b) Reduction

NaBH₄ reduces the hydrazone (-CH=N-) bond to yield hydrazine intermediates, useful for further functionalization .

Scientific Research Applications

Medicinal Chemistry

2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide has been investigated for its potential as an antitubercular agent . It exhibits activity against Mycobacterium tuberculosis, targeting enzymes involved in the biosynthesis of mycolic acids essential for the mycobacterial cell wall. The compound's mechanism involves binding to the active sites of these enzymes, inhibiting their activity and disrupting cell wall synthesis.

Cancer Research

The compound has shown promising anticancer properties . Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, it has been noted to induce apoptosis and cause cell cycle arrest in cancer cells by interacting with key signaling pathways such as PI3K/Akt/mTOR .

A notable study revealed that derivatives of this compound demonstrated significant activity against MCF-7 breast carcinoma cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

The compound has demonstrated substantial antimicrobial properties , effective against both bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans. Its mechanism likely involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antitubercular Activity : A study demonstrated that this compound effectively inhibits mycobacterial growth at lower doses without significant toxicity.
  • Cytotoxicity in Cancer Cells : Research on derivatives found that they significantly reduced cell viability in various cancer cell lines, indicating strong potential for further development as anticancer agents .
  • Antimicrobial Efficacy : Laboratory tests confirmed its effectiveness against multiple pathogens, suggesting applications in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to the death of the bacteria.

In cancer research, the compound and its derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways, such as the VEGFR-2 tyrosine kinase pathway . This leads to cell cycle arrest and apoptosis, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituent(s) Melting Point (°C) Yield (%) HPLC Purity (%)
This compound (CL-02) 4-Cl 176–177 81 99
2-(4-Nitrobenzylidene)hydrazine-1-carbothioamide (CL-05) 4-NO₂ 189 78 99
2-(3,4-Difluorobenzylidene)hydrazine-1-carbothioamide 3,4-F₂ 196–197 N/A N/A
2-(4-Methoxybenzylidene)hydrazine-1-carbothioamide (CL-03) 4-OCH₃ 169–170 91 99

Spectroscopic Properties

  • NMR Spectroscopy :

    • The ¹H NMR spectrum of this compound shows a singlet at δ 8.2–8.5 ppm for the hydrazone proton (N=CH), while the aromatic protons resonate at δ 7.3–7.8 ppm . Chlorine substituents deshield adjacent protons, causing downfield shifts compared to methoxy or methyl analogs .
    • ¹³C NMR spectra exhibit characteristic signals for the thiocarbonyl carbon (C=S) at δ 175–180 ppm and the imine carbon (C=N) at δ 145–150 ppm .
  • IR Spectroscopy :

    • Strong absorption bands at 3150–3250 cm⁻¹ (N–H stretching), 1600–1650 cm⁻¹ (C=N), and 1250–1350 cm⁻¹ (C=S) are consistent across analogs . The 4-chloro derivative shows additional C–Cl stretching at 550–600 cm⁻¹ .

Antiproliferative Activity

  • CL-02 (4-Cl) : Exhibits moderate activity against cancer cell lines (IC₅₀ = 12–18 µM), attributed to DNA intercalation and topoisomerase IIα inhibition .
  • CL-05 (4-NO₂): Higher potency (IC₅₀ = 8–10 µM) due to enhanced electrophilicity, facilitating DNA damage .
  • CL-03 (4-OCH₃) : Reduced activity (IC₅₀ > 20 µM) owing to decreased membrane permeability .

Antioxidant Activity

  • 4d (4-Cl) : Demonstrates low antioxidant activity (IC₅₀ = 0.25 mg/mL), likely due to steric hindrance from the chlorine atom .
  • 4e (4-N(CH₃)₂): Comparable to reference antioxidants (IC₅₀ = 0.12 mg/mL) because of electron-donating dimethylamino groups stabilizing free radicals .

Biological Activity

2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide, a compound with the CAS number 5706-80-9, has garnered attention in recent research for its potential biological activities, particularly in anticancer and antioxidant properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

This compound is characterized by the presence of a hydrazine moiety and a carbothioamide group, which are known to influence its reactivity and biological interactions. Its structure can be represented as follows:

C9H10ClN3S\text{C}_9\text{H}_{10}\text{ClN}_3\text{S}

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. Notably, it has shown potent activity against various cancer cell lines, including MCF-7 breast carcinoma cells.

Case Study: Anticancer Effects

A study synthesized several sulfonamide derivatives, including this compound, and evaluated their cytotoxic effects on MCF-7 cells. The results indicated that this compound exhibited notable antiproliferative activity with an IC50 value that suggests effective inhibition of cancer cell growth.

CompoundIC50 (µM)Cell Line
This compound15.2MCF-7
Doxorubicin (control)10.5MCF-7

The study utilized molecular docking to analyze binding interactions between the compound and target proteins involved in cancer proliferation, confirming its potential as a therapeutic agent .

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capacity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer.

Antioxidant Testing

The DPPH radical scavenging assay was employed to assess the antioxidant activity of this compound compared to gallic acid, a standard reference antioxidant. The findings revealed that while the compound exhibited some antioxidant properties, it was less effective than gallic acid.

Concentration (mg/ml)% Scavenging Activity
0.2530%
0.545%
155%

The results indicated that at higher concentrations, the compound's ability to scavenge free radicals improved but still lagged behind established antioxidants .

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through intrinsic and extrinsic pathways. The molecular docking studies suggest that the compound interacts with specific receptors involved in cell proliferation and survival pathways.

Q & A

Basic Research Question

  • Potentiodynamic Polarization : Measures corrosion current density and potential shifts to classify inhibitors as anodic, cathodic, or mixed-type (e.g., similar compounds show ~97% efficiency at 200 ppm in HCl) .
  • Gravimetric Analysis : Quantifies mass loss of metal substrates in corrosive media over time .
  • Surface Morphology (SEM/EDS) : Assesses inhibitor adsorption on metal surfaces .

What methodologies are used to assess the biological activity of this compound derivatives?

Basic Research Question

  • Enzyme Inhibition Assays : For α-glucosidase/α-amylase, spectrophotometric methods monitor substrate hydrolysis inhibition (IC₅₀ values calculated using dose-response curves) .
  • Antimicrobial Screening : Broth microdilution or agar diffusion assays against bacterial/fungal strains (MIC/MBC values reported) .

How do computational approaches enhance the understanding of structure-activity relationships in hydrazine-carbothioamide derivatives?

Advanced Research Question

  • Molecular Docking : Predicts binding interactions with target enzymes (e.g., α-glucosidase active sites) using software like AutoDock .
  • DFT Calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to correlate reactivity with inhibition efficiency .
  • QSAR Models : Links substituent effects (e.g., electron-withdrawing groups like -Cl) to biological or corrosion inhibition activity .

What advanced structural characterization techniques are applicable to this compound?

Advanced Research Question

  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using SHELX for refinement .
  • Hirshfeld Surface Analysis : Maps crystal packing and non-covalent interactions (e.g., π-π stacking, halogen contacts) .

How do substituents on the benzylidene moiety influence biological or physicochemical properties?

Advanced Research Question

  • Electron-Withdrawing Groups (-Cl, -NO₂) : Enhance corrosion inhibition by increasing adsorption on metal surfaces via charge transfer .
  • Steric Effects : Bulky substituents (e.g., -OCH₃) may reduce antimicrobial activity by hindering target binding .
  • Polar Groups (-OH) : Improve solubility but may alter metabolic stability in drug design .

What experimental strategies are employed to study the stability and degradation of hydrazine-carbothioamide derivatives?

Advanced Research Question

  • Accelerated Stability Testing : Exposes compounds to heat/humidity, with degradation monitored via HPLC .
  • Photostability Studies : UV irradiation coupled with spectroscopic tracking (e.g., loss of C=S absorbance in FT-IR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide
Reactant of Route 2
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2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.